REACTION_CXSMILES
|
[CH3:1][CH:2]([O:4][C:5]1[CH:14]=[C:13]2[C:8]([CH2:9][CH2:10][NH:11][C:12]2=[O:15])=[CH:7][N:6]=1)[CH3:3].C1C(=O)N([Cl:23])C(=O)C1>CC(O)=O>[Cl:23][C:14]1[C:5]([O:4][CH:2]([CH3:1])[CH3:3])=[N:6][CH:7]=[C:8]2[C:13]=1[C:12](=[O:15])[NH:11][CH2:10][CH2:9]2
|
Name
|
|
Quantity
|
75 mg
|
Type
|
reactant
|
Smiles
|
CC(C)OC1=NC=C2CCNC(C2=C1)=O
|
Name
|
|
Quantity
|
498 mg
|
Type
|
reactant
|
Smiles
|
C1CC(=O)N(C1=O)Cl
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
AcOH was removed under vacuum
|
Type
|
CUSTOM
|
Details
|
the residue was purified by column chromatography (0-80% ethyl acetate/heptanes)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=NC=C2CCNC(C12)=O)OC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 60 mg | |
YIELD: PERCENTYIELD | 68% | |
YIELD: CALCULATEDPERCENTYIELD | 69.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |